1,5-Dihydroxyanthraquinone

Vue d'ensemble

Description

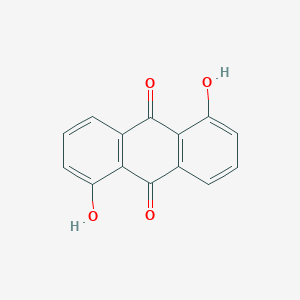

1,5-Dihydroxyanthraquinone, also known as this compound, is an organic compound with the formula (C6H3OH)2(CO)2. It is one of several isomers of dihydroxyanthraquinone and appears as an orange solid. This compound is a component of traditional Chinese medications and serves as a chelating ligand for transition metals .

Méthodes De Préparation

1,5-Dihydroxyanthraquinone can be synthesized through various methods. One common synthetic route involves the preparation from 1,5-anthraquinonedisulfonic acid by replacing the SO3H groups. Another method involves the direct replacement of nitro groups in 1,5-dinitroanthraquinone, often using sulfolane with calcium oxide or via 1,5-dimethoxyanthraquinone followed by hydrolysis of the ether linkage .

Analyse Des Réactions Chimiques

Table 1: Synthetic Routes and Yields

| Method | Conditions | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|

| AlCl₃/NaCl melt | 180–220°C, inert atmosphere | 75 | 85 | |

| Sulfolane hydrolysis | Alkaline hydrolysis, 120°C | 68 | 90 |

Redox Reactions

1,5-DHAQ undergoes reversible two-electron redox processes, making it suitable for energy storage applications:

-

Reduction :

In alkaline media (1 M KOH), 1,5-DHAQ is reduced to its dianion (1,5-DHAQ²⁻) at a formal potential of −0.33 V vs. SHE. This reduction is stabilized by hydrogen bonding with water molecules . -

Oxidation :

Electrochemical oxidation regenerates the quinone structure, confirmed by operando ATR-FTIR showing reversible C=O/C=C bond changes .

Key Findings:

-

Stability : Deprotonation at pH 14 prevents degradation, with ΔG > 0.81 eV for protonation of 1,5-DHAQ²⁻ .

-

Cycling Performance : 1,5-DHAQ retains 98% capacity after 100 cycles in flow batteries, outperforming its 2,6-isomer .

Substitution and Functionalization

The hydroxyl groups at positions 1 and 5 enable regioselective functionalization:

-

Dye Synthesis :

Nitration or sulfonation of 1,5-DHAQ produces intermediates for disperse blue dyes (e.g., via dinitrodihydroxyanthraquinone) . -

Biomedical Applications :

Substitution with amino or chloro groups enhances its activity as a non-peptidic HIV-1 protease inhibitor .

Proton Transfer Dynamics

Excited-state double proton transfer (ES-DPT) in 1,5-DHAQ is solvent-dependent:

-

Mechanism : Solvent polarity (toluene < THF < ACN) lowers the ES-DPT energy barrier, accelerating proton transfer rates .

-

Spectroscopic Evidence : Transient absorption spectra show solvent polarity correlates with faster excited-state decay kinetics .

Table 2: Solvent Effects on ES-DPT

| Solvent | Polarity (ET₃₀) | ES-DPT Barrier (kcal/mol) | Fluorescence λmax (nm) |

|---|---|---|---|

| Toluene | 0.099 | 4.2 | 580 |

| THF | 0.207 | 3.8 | 570 |

| ACN | 0.460 | 3.1 | 560 |

Degradation Pathways

1,5-DHAQ exhibits superior stability compared to isomers:

Applications De Recherche Scientifique

Dye Manufacturing

1,5-Dihydroxyanthraquinone serves as a critical intermediate in the production of various dyes:

- Disperse Blue Dyes : It is used to manufacture disperse blue dyes through reactions involving dinitrodihydroxyanthraquinone.

- Alizarin and Indanthrene Dyestuffs : It plays a vital role in synthesizing these traditional dyes, which have applications in textiles and art .

Pharmaceutical Applications

The compound exhibits promising biological activities:

- Antimalarial Agent : Research indicates that this compound has potential as an antimalarial agent due to its ability to inhibit nitric oxide synthase .

- HIV-1 Protease Inhibition : Studies have identified it as a competitive non-peptidic inhibitor of HIV-1 protease, suggesting its potential use in antiviral therapies .

Antioxidative and Anti-inflammatory Properties

Research has demonstrated that this compound possesses antioxidative and anti-inflammatory activities. In vitro studies have shown its effectiveness in scavenging free radicals and inhibiting pro-inflammatory cytokines in cell models .

Electrochemical Applications

Recent advancements have explored the use of this compound in energy storage systems:

- Alkaline Redox Flow Batteries (AORFBs) : It has been investigated as an anolyte due to its favorable redox properties and stability under operational conditions. The compound's solubility and chemical stability make it a candidate for enhancing battery performance .

Case Study 1: Antiviral Activity

In a study examining various anthraquinone derivatives for their antiviral properties, this compound was highlighted for its competitive inhibition against HIV-1 protease. The research utilized biochemical assays to quantify its efficacy compared to other compounds .

Case Study 2: Electrochemical Stability

A comprehensive investigation into the electrochemical behavior of this compound in AORFBs revealed that it maintains stability over extended periods while demonstrating low capacity fading rates. This study utilized cyclic voltammetry and density functional theory (DFT) calculations to analyze its performance under varying conditions .

Summary Table of Applications

Mécanisme D'action

The mechanism by which anthrarufin exerts its effects involves its ability to chelate metal ions and participate in redox reactions. In biological systems, it can inhibit enzymes like HIV-1 reverse transcriptase by binding to the active site and blocking the enzyme’s activity . This inhibition is facilitated by the compound’s ability to form stable complexes with metal ions, disrupting the enzyme’s function.

Comparaison Avec Des Composés Similaires

1,5-Dihydroxyanthraquinone is part of the anthraquinone family, which includes compounds like purpurin (1,2,4-trihydroxyanthraquinone) and chrysazin (1,8-dihydroxyanthraquinone). Compared to these compounds, anthrarufin is unique due to its specific hydroxyl group positions, which influence its chemical reactivity and biological activity . Other similar compounds include emodin and endocrocin, which share the anthraquinone core but differ in their substituent groups and biological activities .

Propriétés

IUPAC Name |

1,5-dihydroxyanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8O4/c15-9-5-1-3-7-11(9)14(18)8-4-2-6-10(16)12(8)13(7)17/h1-6,15-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPICKYUTICNNNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C(=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8051594 | |

| Record name | 1,5-Dihydroxyanthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8051594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Green to yellow solid; [Merck Index] Yellow powder; [Alfa Aesar MSDS] | |

| Record name | Anthrarufin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20250 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

117-12-4 | |

| Record name | Anthrarufin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117-12-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Anthrarufin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000117124 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anthrarufin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7211 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9,10-Anthracenedione, 1,5-dihydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,5-Dihydroxyanthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8051594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,5-dihydroxyanthraquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.796 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ANTHRARUFIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KPB60W5S3M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Anthrarufin, also known as 1,5-dihydroxy-9,10-anthraquinone, has a molecular formula of C14H8O4 and a molecular weight of 240.21 g/mol. []

A: Researchers frequently utilize various spectroscopic techniques, including infrared (IR) spectroscopy, ultraviolet-visible (UV-Vis) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and synchrotron radiation linear dichroism (SRLD) spectroscopy to characterize Anthrarufin. These techniques provide insights into its structural features and electronic transitions. [, , , , ]

A: The position and number of hydroxyl groups on the Anthraquinone ring significantly influence the biological activities of Anthrarufin and its derivatives. For example, Anthrarufin, with hydroxyl groups at positions 1 and 5, shows moderate inhibition of Staphylococcus aureus growth. In contrast, Anthraquinone and 1-hydroxyanthraquinone, lacking the specific hydroxyl group arrangement, do not exhibit this inhibitory effect. [] In another study, Anthrarufin demonstrated the highest antioxidative activity amongst Anthraquinone and its hydroxy derivatives, including Purpurin and Chrysazin, highlighting the importance of the specific hydroxyl group arrangement for its antioxidant properties. []

A: Symmetrical 1,5-bisacyloxyanthraquinone derivatives, synthesized by acylating the hydroxyl groups of Anthrarufin, demonstrate significant variations in cytotoxicity against cancer cells depending on the acyl substituent. For instance, the bis(butyryloxy), bis(2-chlorobenzoyl), and bisphenylpropionyloxy analogs exhibit potent cytotoxicity against human hepatoma G2 cells, with the latter showing comparable activity to the anticancer drug Mitoxantrone. []

A: Anthrarufin exhibits remarkable photostability as a thin film component in simulated Martian conditions and during space exposure experiments. When exposed to UV and visible light simulating Martian sunlight in the presence of a CO2 atmosphere, Anthrarufin layered upon iron oxide thin films demonstrates inhibited photodegradation compared to Anthrarufin on bare fused silica. This protective effect is attributed to the interaction between Anthrarufin and the iron oxide layer. [] Similarly, during the O/OREOS mission, Anthrarufin thin films in various astrobiologically relevant microenvironments showed minimal spectroscopically measurable changes after prolonged exposure to solar illumination in orbit, further highlighting its high photostability. []

A: While Anthrarufin shows promise as an electroactive material in alkaline redox flow batteries, challenges exist in terms of long-term stability and performance. Research indicates that modifying the ionic domain microstructure of the membrane and incorporating functionalized graphene oxide can significantly enhance the stability and performance of Anthrarufin-based alkaline redox flow batteries. []

A: Anthrarufin-derived carbon dots (CDs) play a crucial role in amplifying the DNAzyme activity of G-quadruplex-hemin complexes. When covalently linked to G-rich single-stranded DNA molecules, these CDs facilitate the formation of intermolecular and intramolecular G-quadruplex structures. These structures, upon complexation with hemin, form the catalytic core. The close proximity of CDs within this network creates a favorable microenvironment that boosts the DNAzyme activity. []

A: Yes, computational chemistry techniques like molecular docking and molecular dynamic simulations have been employed to explore the potential of Anthrarufin and its derivatives as inhibitors of various targets. For instance, in silico studies identified Anthrarufin as a potential inhibitor of the nucleocapsid phosphoprotein of SARS-CoV-2. Molecular docking studies revealed that Anthrarufin exhibits favorable binding affinity to the RNA binding domain of this protein, suggesting its potential as an antiviral agent. []

A: Anthrarufin exhibits varying degrees of growth-inhibitory activity against different human intestinal bacteria. Notably, it demonstrates strong inhibition of Clostridium perfringens and moderate inhibition of Staphylococcus aureus. Importantly, it does not adversely affect the growth of beneficial bacteria like Bifidobacterium and Lactobacillus species. []

A: Yes, Anthrarufin exhibits anti-inflammatory properties. It can downregulate the assembly and activation of the NLRP3 inflammasome, a key component of the innate immune system involved in inflammatory responses. This suggests that Anthrarufin might help prevent in vivo oxidative stress and inflammation. []

A: While Anthrarufin shows promising biological activities, research indicates potential toxicity concerns. Studies on its genotoxicity revealed that Anthrarufin, along with other dihydroxyanthraquinones, induces DNA damage in rat hepatocytes. [] Further investigation is needed to fully elucidate its safety profile and potential long-term effects.

A: Researchers employ various analytical techniques, including high-performance liquid chromatography (HPLC) and spectrophotometry, to analyze and quantify Anthrarufin in diverse matrices. These methods are essential for studying its stability, degradation, and biological activity in various settings. [, , ]

ANone: Limited data is currently available regarding the ecotoxicological effects and degradation pathways of Anthrarufin in the environment. Further research is necessary to comprehensively evaluate its potential environmental impact and develop strategies to mitigate any negative consequences.

A: Research on Anthrarufin has a long history, dating back to the late 19th century. Early studies focused on its synthesis and structural characterization. Over the years, research has expanded to explore its diverse biological activities, including its antibacterial, antifungal, and anticancer properties. [, , , , ]

A: Research on Anthrarufin extends beyond traditional chemistry and pharmacology, encompassing fields like materials science and nanotechnology. For example, its use in developing advanced materials for energy storage (redox flow batteries) and its application in creating carbon dots for enhancing DNAzyme activity highlight its cross-disciplinary significance. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.